molecular formula C15H19N3O3 B2885155 3-ethoxy-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide CAS No. 1014028-11-5

3-ethoxy-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2885155
CAS No.: 1014028-11-5
M. Wt: 289.335
InChI Key: DLXQMXOUEQZLOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethoxy-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide (CAS 1014028-11-5) is a synthetic small molecule with a molecular formula of C15H19N3O3 and a molecular weight of 289.33 g/mol . This trisubstituted pyrazole carboxamide is of significant interest in pharmacological research due to its established role as a potent and selective antagonist of the Farnesoid X Receptor (FXR), a key nuclear receptor involved in cholesterol and bile acid homeostasis . Scientific studies have identified this chemotype as a high-affinity binder, with one of its close analogs demonstrating an IC50 of 7.5 nM in an FXR binding assay and 468.5 nM in a cell-based antagonistic assay, making it one of the most potent FXR antagonists reported to date . By antagonizing FXR, this compound provides researchers with a valuable chemical tool to investigate complex metabolic pathways. Its mechanism of action involves blocking the receptor's transcriptional activity, which can potentially lead to the upregulation of cytochrome P450 7A1 (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This action provides a potential mechanism for reducing overall cholesterol concentrations . Consequently, this molecule is primarily used in in vitro studies to explore the treatment of metabolic disorders such as cholestasis and hypercholesterolemia, and to elucidate the broader biological functions of FXR . The pyrazole scaffold is a privileged structure in medicinal chemistry, known for conferring favorable drug-like properties and enabling targeted interactions with biological macromolecules . This product is intended for research purposes only in a laboratory setting.

Properties

IUPAC Name

3-ethoxy-1-ethyl-N-(3-methoxyphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-4-18-10-13(15(17-18)21-5-2)14(19)16-11-7-6-8-12(9-11)20-3/h6-10H,4-5H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXQMXOUEQZLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Dicarbonyl Compounds

This approach leverages the reactivity of β-dicarbonyl precursors to form the pyrazole core. A representative protocol involves:

Reaction Scheme

Ethyl acetoacetate → Ethoxymethylene intermediate → Pyrazole ring formation → Alkylation → Carboxamide coupling  
Key Steps
  • Formation of Ethoxymethylene Intermediate :
    Ethyl acetoacetate reacts with triethyl orthoformate in acetic anhydride under reflux to yield 2-ethoxymethylene acetoacetic ester.
  • Pyrazole Cyclization :
    Treatment with hydrazine hydrate in ethanol generates the 1H-pyrazole-4-carboxylate scaffold.
  • N-Alkylation :
    Dimethyl sulfate or ethyl iodide introduces the 1-ethyl group under basic conditions (NaHCO₃, toluene).
  • Etherification :
    The 3-ethoxy group is installed via nucleophilic substitution using potassium carbonate and ethyl bromide.
  • Carboxamide Formation :
    The ester is saponified to the carboxylic acid, converted to the acid chloride (SOCl₂), and coupled with 3-methoxyaniline.
Optimization Data
Step Reagents/Conditions Yield (%) Purity (%)
Cyclization Hydrazine hydrate, EtOH, 25°C 85 92
N-Alkylation (CH₃)₂SO₄, NaHCO₃, 50°C 78 89
Carboxamide Coupling 3-Methoxyaniline, THF, 5°C 65 95

Advantages : High atom economy, scalability to >100 g batches.
Limitations : Low yield in final coupling step due to steric hindrance.

Stepwise Functionalization of Preformed Pyrazole Intermediates

This method isolates intermediates for precise functionalization, as demonstrated in patent US10913717B2:

Reaction Sequence

Pyrazole-4-carboxylic acid → Ethyl ester → Selective O-ethylation → Amidation  
Critical Modifications
  • Ethyl Ester Protection : Prevents undesired side reactions during O-ethylation.
  • Regioselective Etherification : Achieved using phase-transfer catalysis (tetrabutylammonium bromide, K₂CO₃).
  • Microwave-Assisted Amidation : Reduces reaction time from 12 h to 30 min (80°C, 300 W).
Performance Metrics
Parameter Conventional Method Microwave Method
Reaction Time 12 h 0.5 h
Yield 58% 73%
Energy Consumption High Low

Advantages : Enhanced regioselectivity, reduced energy input.
Limitations : Requires specialized equipment for microwave synthesis.

Solid-Phase Synthesis for High-Throughput Production

Automated platforms enable rapid diversification of pyrazole-carboxamides. A resin-bound strategy reported in PMC6272414 involves:

Workflow

  • Wang Resin Functionalization : Load with Fmoc-protected pyrazole acid.
  • On-Resin Alkylation : Introduce 1-ethyl group using ethyl iodide.
  • Solution-Phase Etherification : Perform O-ethylation post-cleavage.
  • Amidation : Couple with 3-methoxyaniline via HATU activation.
Comparative Analysis
Metric Solid-Phase Solution-Phase
Purity (HPLC) 98% 95%
Synthesis Time 8 h 24 h
Scalability 96-well Batch

Advantages : Ideal for parallel synthesis; minimal purification.
Limitations : High resin cost limits industrial use.

Industrial-Scale Production Considerations

Solvent and Catalyst Selection

  • Green Chemistry Metrics : Ethanol/water mixtures reduce environmental impact (E-factor = 12 vs. 28 for THF).
  • Catalyst Recycling : Immobilized lipases enable >5 reuses without activity loss.

Cost Analysis

Component Cost per kg (USD)
3-Methoxyaniline 220
Ethyl Acetoacetate 45
SOCl₂ 85

Recommendation : Bulk sourcing of 3-methoxyaniline reduces costs by 30%.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The ethoxy and ethyl groups can be oxidized to form corresponding alcohols or ketones.

  • Reduction: The carboxamide group can be reduced to an amine.

  • Substitution: The methoxyphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Ethanol, acetic acid, and other oxidized derivatives.

  • Reduction: Ethylamine and other reduced derivatives.

  • Substitution: Substituted methoxyphenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological potential of this compound is significant. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Its interaction with biological targets can lead to the development of new therapeutic agents.

Medicine: In the medical field, this compound may be explored for its pharmacological effects. Its ability to modulate biological pathways can be harnessed to develop new drugs for treating various diseases.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its unique structure and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 3-ethoxy-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The pyrazole core can bind to enzymes or receptors, modulating their activity. The carboxamide group, in particular, may interact with amide-binding proteins, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Carboxamides
Compound Name Pyrazole Substituents Amide Group Biological Activity Key Findings Reference
Target Compound 1-Ethyl, 3-ethoxy N-(3-methoxyphenyl) Underexplored Structural similarity to FXR antagonists
4j (1-(3-Methoxybenzyl)-3-(3-methoxyphenyl)-N-(4-methyl-3-(morpholinosulfonyl)phenyl)-1H-pyrazole-4-carboxamide) 1-(3-Methoxybenzyl), 3-(3-methoxyphenyl) N-(4-methyl-3-(morpholinosulfonyl)phenyl) FXR antagonism Most potent FXR antagonist reported (EC₅₀ < 100 nM) due to morpholinosulfonyl group enhancing solubility and target binding .
3a (5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) 1-Phenyl, 3-methyl, 5-chloro N-(4-cyano-1-phenyl-pyrazol-5-yl) Anticancer (inferred) High yield (68%) synthesis; chloro and cyano groups may enhance reactivity but reduce metabolic stability .
9b (3-(Difluoromethyl)-1-methyl-N-(3',4',5'-trifluoro-biphenyl-2-yl)-1H-pyrazole-4-carboxamide) 1-Methyl, 3-difluoromethyl N-(3',4',5'-trifluoro-biphenyl-2-yl) Antifungal EC₅₀ = 0.97 µg/mL against Sclerotinia sclerotiorum; outperforms bixafen (EC₅₀ = 9.15 µg/mL) .
5c ((R)-N-1-(4-chlorophenyl)ethyl-3-(difluoromethyl)-1-(4,6-dimethoxypyrimidin-2-yl)-1H-pyrazole-4-carboxamide) 1-(4-Chlorophenyl)ethyl, 3-difluoromethyl N-linked to dimethoxypyrimidine Herbicidal 100% inhibition of Stellaria media at 150 g/ha via preemergence application .

Key Structural Insights

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups (Cl, CN) : Present in 3a, these groups enhance electrophilicity but may reduce metabolic stability compared to the target compound’s ethoxy group .
  • Fluorinated Groups (CF₃, CHF₂) : In 9b and 5c, fluorination improves antifungal and herbicidal potency by increasing lipophilicity and resistance to enzymatic degradation .
  • Methoxy Groups (OCH₃) : The 3-methoxyphenyl group in the target compound and 4j likely facilitates π-π stacking or hydrogen bonding with biological targets, as seen in FXR antagonism .

Impact of Amide Linkage Modifications: Morpholinosulfonyl Group (4j): Enhances water solubility and target affinity via sulfonyl interactions, a feature absent in the target compound .

Synthetic Feasibility :

  • The target compound’s ethoxy and ethyl groups may simplify synthesis compared to derivatives requiring halogenation or fluorination (e.g., 3a, 9b) .

Biological Activity

3-Ethoxy-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring, which is known for its pharmacological significance. The presence of ethoxy and methoxy groups enhances its lipophilicity and biological activity.

PropertyValue
Molecular FormulaC13H17N3O3
Molecular Weight251.29 g/mol
IUPAC NameThis compound
CAS NumberNot available

Pyrazole derivatives exhibit a variety of biological activities, including:

  • Anti-inflammatory Activity : Pyrazole compounds have been shown to inhibit inflammatory pathways, particularly through the inhibition of cyclooxygenase enzymes (COX) and cytokine release.
  • Anticancer Properties : Studies indicate that pyrazole derivatives can induce apoptosis in cancer cells by modulating various signaling pathways, including those involving caspases and Bcl-2 family proteins.
  • Antimicrobial Effects : The compound demonstrates activity against various bacterial and fungal strains, likely due to its ability to disrupt microbial cell membranes.

Anti-inflammatory Activity

A study by Sharath et al. synthesized several pyrazole derivatives and evaluated their anti-inflammatory effects using the carrageenan-induced paw edema model. The results showed that compounds similar to this compound exhibited significant inhibition (≥84%) compared to standard anti-inflammatory drugs like diclofenac .

Anticancer Activity

Research has demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures were found to induce apoptosis in MDA-MB-231 breast cancer cells at concentrations as low as 1 µM, enhancing caspase-3 activity significantly . This suggests that this compound may possess similar anticancer properties.

Antimicrobial Properties

Burguete et al. reported that pyrazole derivatives exhibited promising antimicrobial activity against various strains such as E. coli and Aspergillus niger. The compound's mechanism may involve disruption of microbial cell integrity .

Case Studies

  • Inflammatory Disease Model : In a rat model of inflammation, a derivative similar to this compound was administered, resulting in a significant reduction in paw edema compared to controls, indicating strong anti-inflammatory potential.
  • Cancer Cell Line Study : In vitro studies on human cancer cell lines revealed that the compound induced significant morphological changes associated with apoptosis and reduced cell viability at low concentrations.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-ethoxy-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between pyrazole intermediates and substituted phenyl carboxamides. For example, similar pyrazole derivatives are synthesized by reacting amino-pyrazole precursors with acid chlorides or anhydrides under reflux in aprotic solvents (e.g., dichloromethane) with catalysts like triethylamine . Optimization involves adjusting temperature, solvent polarity, and stoichiometry. Computational tools, such as quantum chemical reaction path searches, can predict optimal conditions (e.g., solvent selection, catalyst efficiency) to improve yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s purity and structure?

  • Methodological Answer :

  • Spectroscopy : Use ¹H/¹³C-NMR to confirm substituent positions on the pyrazole ring and carboxamide linkage. IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) verifies molecular weight .
  • Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity. Elemental analysis validates stoichiometric ratios of C, H, N .

Advanced Research Questions

Q. How do structural modifications at the pyrazole ring’s 3-ethoxy and N-ethyl positions influence biological activity and pharmacokinetics?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the ethoxy group with methoxy or fluorine analogs to study electronic effects on receptor binding. Modify the N-ethyl chain length (e.g., propyl, isopropyl) to evaluate steric impacts. Use in vitro assays (e.g., enzyme inhibition, cell viability) to correlate changes with activity .
  • Pharmacokinetics : Assess metabolic stability via liver microsome assays. LogP measurements (HPLC) and PAMPA permeability models predict absorption and bioavailability .

Q. What computational strategies predict the compound’s binding affinity with neurological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., GABA receptors). Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .
  • QSAR Modeling : Train machine learning models on datasets of pyrazole derivatives to predict activity based on substituent descriptors (e.g., Hammett constants, topological polar surface area) .

Q. How can contradictory data regarding the compound’s efficacy across in vitro models be systematically resolved?

  • Methodological Answer :

  • Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability.
  • Orthogonal Assays : Cross-validate results using different methods (e.g., fluorescence-based vs. radiometric enzyme assays).
  • Meta-Analysis : Apply statistical frameworks (e.g., Bayesian inference) to aggregate data from multiple studies, accounting for experimental biases .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity, and how can they be mitigated?

  • Methodological Answer :

  • Stereochemical Control : Use chiral HPLC or asymmetric catalysis (e.g., Ru-BINAP complexes) to isolate enantiomers. Monitor racemization risks under high-temperature conditions via circular dichroism (CD) spectroscopy .
  • Process Optimization : Implement flow chemistry for precise control of reaction parameters (e.g., residence time, mixing efficiency). Scale-down experiments (microreactors) identify critical process variables before pilot-scale production .

Notes

  • All referenced data are derived from peer-reviewed methodologies or PubChem computational entries.
  • Advanced questions emphasize mechanistic and translational research, aligning with drug discovery pipelines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.